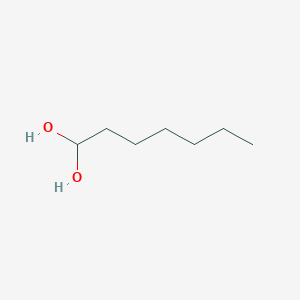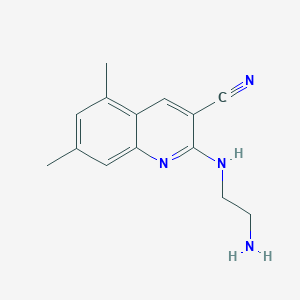![molecular formula C12H11NO3 B8542491 [3-(4-cyanophenyl)-2-oxopropyl] acetate](/img/structure/B8542491.png)
[3-(4-cyanophenyl)-2-oxopropyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-cyanophenyl)-2-oxopropyl] acetate is an organic compound with a complex structure that includes an acetic acid ester group, a cyano group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-cyanophenyl)-2-oxopropyl] acetate typically involves the esterification of acetic acid with 3-(4-cyano-phenyl)-2-oxo-propyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-cyanophenyl)-2-oxopropyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[3-(4-cyanophenyl)-2-oxopropyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [3-(4-cyanophenyl)-2-oxopropyl] acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic Acid 3-(4-cyano-phenyl)-2-oxo-2H-chromen-6-yl Ester
- 4-Cyanophenylacetic Acid
- Acetoxyacetic Acid, 4-cyanophenyl Ester
Uniqueness
[3-(4-cyanophenyl)-2-oxopropyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ester and cyano groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
[3-(4-cyanophenyl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C12H11NO3/c1-9(14)16-8-12(15)6-10-2-4-11(7-13)5-3-10/h2-5H,6,8H2,1H3 |
Clave InChI |
UBDUPRKWCKYGQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-{2-[methyl(phenyl)amino]pyridin-3-yl}benzamide](/img/structure/B8542429.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8542443.png)







![3-(2-Chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B8542510.png)
